molecular formula C14H18NO4P B12541358 Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate CAS No. 797763-13-4

Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate

Katalognummer: B12541358
CAS-Nummer: 797763-13-4
Molekulargewicht: 295.27 g/mol
InChI-Schlüssel: XZNAXRGDMJDXDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate is a phosphonate derivative of quinoline. This compound has garnered significant attention due to its potential therapeutic and industrial applications. The unique structure of this compound, which includes a quinoline moiety linked to a phosphonate group, makes it a valuable subject of study in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate typically involves the reaction of quinoline derivatives with phosphonate reagents. One common method is the Michaelis-Arbuzov reaction, where a quinoline derivative reacts with a trialkyl phosphite under controlled conditions to yield the desired phosphonate compound . The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and catalysts, maintaining optimal temperature and pressure conditions, and employing purification techniques such as distillation and crystallization to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl {[(quinolin-8-yl)methyl]phosphonate}: Similar in structure but lacks the oxy linkage.

    Diethyl {[(quinolin-8-yl)oxy]ethyl}phosphonate: Contains an ethyl group instead of a methyl group.

    Diethyl {[(quinolin-8-yl)oxy]propyl}phosphonate: Contains a propyl group instead of a methyl group.

Uniqueness

Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate is unique due to its specific oxy linkage between the quinoline and phosphonate groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

797763-13-4

Molekularformel

C14H18NO4P

Molekulargewicht

295.27 g/mol

IUPAC-Name

8-(diethoxyphosphorylmethoxy)quinoline

InChI

InChI=1S/C14H18NO4P/c1-3-18-20(16,19-4-2)11-17-13-9-5-7-12-8-6-10-15-14(12)13/h5-10H,3-4,11H2,1-2H3

InChI-Schlüssel

XZNAXRGDMJDXDT-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(COC1=CC=CC2=C1N=CC=C2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.